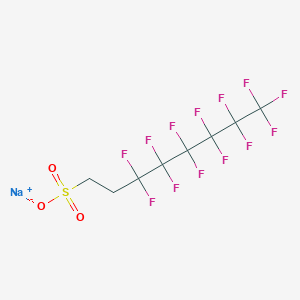

Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

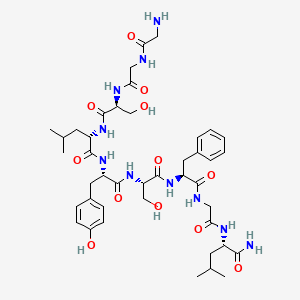

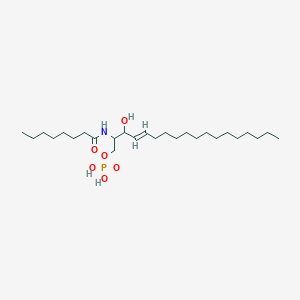

Fluorinated compounds like “Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate” often have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds with high thermal and chemical stability, as well as oil and water repellency12.

Synthesis Analysis

The synthesis of such fluorinated compounds often involves the use of perfluorinated building blocks and appropriate functionalization strategies. However, without specific literature or patents on the synthesis of this particular compound, it’s challenging to provide a detailed synthesis analysis12.Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically characterized by strong carbon-fluorine bonds. The sulfonate group (-SO3-) in the compound is a strong electron-withdrawing group, which could further influence the compound’s properties12.Chemical Reactions Analysis

Fluorinated compounds are generally chemically stable due to the strength of the carbon-fluorine bond. The presence of the sulfonate group could make the compound more polar and potentially more reactive12.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorinated compounds often exhibit high thermal and chemical stability, low surface tension, and unique wetting properties12.Scientific Research Applications

Developmental Toxicity and Environmental Impact

Research has highlighted the developmental toxicity of PFOS, indicating its widespread prevalence in humans and the environment, prompting consideration of its potential health hazards. PFOS and perfluorooctanoic acid (PFOA) have been shown to have developmental effects in rodents, suggesting avenues for further research to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation and Environmental Fate

Studies on the microbial degradation of polyfluoroalkyl chemicals have been crucial in understanding the environmental fate and effects of PFOS. Research into the biodegradability of PFOS precursors and the transformation processes leading to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) provides insight into potential remediation strategies and the environmental persistence of these substances (Liu & Avendaño, 2013).

Novel PFAS in the Aquatic Environment

The identification of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment underscores the need for ongoing monitoring and research to understand the impact of these chemicals. Studies have documented the presence of new PFASs, including PFOS, in water, sediments, and organisms, highlighting the bioaccumulative properties and toxicity concerns associated with these substances (Xiao, 2017).

Human Exposure through Drinking Water

Research on human exposure to PFAS through drinking water has emphasized the significant contribution of drinking water to overall PFAS exposure in some populations. This work calls for a re-evaluation of human health risks from PFOS and other PFAS via consumption, considering the lowered reference doses for these compounds (Domingo & Nadal, 2019).

Treatment Technologies for PFAS Compounds

Innovative treatment technologies for PFOS and other PFAS compounds have been a focal point of research due to the challenges associated with their removal from the environment. Studies have evaluated the efficacy of various remediation technologies, including sonochemistry, bioremediation, and photolysis, in the treatment of PFOS-impacted groundwater, providing a basis for the development of effective treatment methods (Kucharzyk et al., 2017).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. Fluorinated compounds can be persistent in the environment and have potential health impacts. Therefore, proper handling and disposal procedures should be followed12.

Future Directions

The use of fluorinated compounds is a topic of ongoing research, particularly in the fields of materials science and pharmaceuticals. Future directions could involve the development of new synthesis methods, the exploration of new applications, and the assessment of environmental and health impacts3.

properties

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZMVGPCWZSDSZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896637 |

Source

|

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, sodiumsalt | |

CAS RN |

27619-94-9 |

Source

|

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)